Home > Products > Screening Compounds P41790 > Meglumine cyclic adenylate
Meglumine cyclic adenylate - 113960-50-2

Meglumine cyclic adenylate

Catalog Number: EVT-1172436
CAS Number: 113960-50-2
Molecular Formula: C17H29N6O11P
Molecular Weight: 524.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Meglumine cyclic adenylate is synthesized from the reaction of cAMP and meglumine. Its classification as a cAMP analog allows it to mimic the actions of cAMP within cellular signaling pathways, which are crucial for various physiological processes. The compound's ability to inhibit phosphodiesterases further enhances its role in regulating intracellular cAMP levels.

Synthesis Analysis

The synthesis of meglumine cyclic adenylate involves the combination of cyclic adenosine monophosphate with meglumine. While specific detailed protocols may vary, the general method can be described as follows:

  1. Starting Materials: The primary reagents are cyclic adenosine monophosphate and meglumine.
  2. Reaction Conditions: The reaction typically occurs under controlled temperature and pH conditions to optimize yield and purity.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to remove unreacted starting materials and by-products.

The precise parameters such as temperature, reaction time, and solvent choice can significantly affect the yield and characteristics of the final product.

Molecular Structure Analysis

Meglumine cyclic adenylate has a complex molecular structure characterized by its molecular formula C17H29N6O11PC_{17}H_{29}N_{6}O_{11}P with a molecular weight of approximately 524.42 g/mol. The structure includes:

  • Cyclic Adenosine Monophosphate Moiety: This part of the molecule is responsible for its activity as a signaling molecule.
  • Meglumine Component: This adds solubility and stability to the compound.

The structural configuration allows it to effectively interact with biological targets, particularly those involved in cAMP signaling pathways.

Chemical Reactions Analysis

Meglumine cyclic adenylate participates in several chemical reactions that are relevant to its biological activity:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterases, it prevents the breakdown of cAMP, thereby increasing its intracellular concentration.
  2. Signal Transduction: As a cAMP analog, it mimics natural cAMP in activating protein kinase A pathways, which are crucial for various cellular responses.

These reactions underscore its potential therapeutic applications, particularly in enhancing neurological function post-injury.

Mechanism of Action

The mechanism of action of meglumine cyclic adenylate primarily revolves around its role as a cAMP analog:

  • Increase in cAMP Levels: By inhibiting phosphodiesterases, it maintains elevated levels of cAMP within cells.
  • Activation of Protein Kinase A: The increase in cAMP activates protein kinase A, which subsequently phosphorylates various target proteins involved in cell survival and regeneration.

This mechanism is particularly beneficial in conditions such as spinal cord injuries, where maintaining cellular signaling through cAMP can mitigate secondary damage and promote recovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of meglumine cyclic adenylate include:

  • Molecular Weight: Approximately 524.42 g/mol.
  • Melting Point: Not explicitly provided but typically assessed during synthesis.
  • Boiling Point: Estimated at 760.1ºC at 760 mmHg.
  • Solubility: Generally soluble due to the presence of the meglumine moiety, which enhances water solubility.

These properties influence its formulation for pharmaceutical applications, determining how it can be effectively delivered for therapeutic effects.

Applications

Meglumine cyclic adenylate has several scientific applications:

  1. Neurological Recovery: Studies indicate that it improves neurological function following acute spinal cord injury by maintaining intracellular cAMP levels .
  2. Cardiovascular Treatments: It is used clinically in China for cardiovascular issues due to its ability to enhance cardiac function through cAMP pathways.
  3. Research Tool: As a cAMP analog, it serves as an important tool in research settings to study cellular signaling mechanisms related to cAMP.
Introduction

Biochemical Overview of Meglumine Cyclic Adenylate

Meglumine cyclic adenylate (chemical name: 1-(N-methyl-D-glucamine) cyclic adenosine 3',5'-monophosphate) is a molecular complex integrating meglumine (N-methyl-D-glucamine) and cyclic adenosine monophosphate (cyclic adenosine monophosphate) through ionic bonding. This hybrid structure leverages meglumine’s solubility-enhancing properties to improve cyclic adenosine monophosphate bioavailability and membrane permeability. Cyclic adenosine monophosphate, the core bioactive moiety, is synthesized endogenously by adenylate cyclases (converting adenosine triphosphate to cyclic adenosine monophosphate) and degraded by phosphodiesterases (hydrolyzing cyclic adenosine monophosphate to 5'-adenosine monophosphate). Meglumine cyclic adenylate functions dually: as a cell-permeable cyclic adenosine monophosphate analog that directly activates cyclic adenosine monophosphate-dependent effectors and as a phosphodiesterase inhibitor that prolongs endogenous cyclic adenosine monophosphate signaling [1] [4].

Table 1: Key Enzymes Regulating Cyclic Adenosine Monophosphate Homeostasis

Enzyme ClassIsoformsPrimary FunctionTissue Distribution
Adenylate CyclaseTransmembrane (1-9), Soluble (10)Cyclic adenosine monophosphate synthesisUbiquitous; isoform-specific expression
PhosphodiesterasePDE4, PDE7, PDE8 (cyclic adenosine monophosphate-specific); PDE1,2,3,10,11 (dual-specificity)Cyclic adenosine monophosphate hydrolysisCell-type and subcellular compartment-specific

The therapeutic efficacy of meglumine cyclic adenylate stems from its capacity to elevate intracellular cyclic adenosine monophosphate concentrations. This occurs via:

  • Direct agonism: Bypassing receptor-dependent adenylate cyclase activation, meglumine cyclic adenylate delivers cyclic adenosine monophosphate-equivalent signaling.
  • Enzymatic inhibition: Competitive binding to phosphodiesterase 4D catalytic sites reduces cyclic adenosine monophosphate degradation, particularly in neural and immune tissues [1] [3]. Subcellular compartmentalization of cyclic adenosine monophosphate signaling—governed by adenylate cyclase localization, phosphodiesterase activity, and A-kinase anchoring protein scaffolds—enables meglumine cyclic adenylate to exert context-specific effects despite cyclic adenosine monophosphate’s systemic roles [9].

Historical Development and Clinical Approval of Meglumine Cyclic Adenylate

Meglumine cyclic adenylate emerged from efforts to overcome limitations of native cyclic adenosine monophosphate therapeutics, which exhibit poor cellular uptake and rapid phosphodiesterase-mediated clearance. Initial pharmacological applications focused on cardiovascular conditions in China, leveraging cyclic adenosine monophosphate’s inotropic and vasodilatory properties. The compound gained regulatory approval for heart failure and cardiogenic shock management based on preclinical and clinical studies demonstrating improved hemodynamic parameters without conventional catecholamine-induced arrhythmogenesis [1] [10].

Expanded indications followed mechanistic research into cyclic adenosine monophosphate’s broader pathophysiological roles. Spinal cord injury studies revealed that meglumine cyclic adenylate surpassed methylprednisolone in restoring lesion-site cyclic adenosine monophosphate concentrations (+37.2%, p<0.05) and adenylate cyclase 3 activity while suppressing phosphodiesterase 4D activity. These biochemical effects correlated with significant neurological recovery in rat models (p<0.05) [1]. Subsequent investigations established its anti-inflammatory and coagulation-modulating effects in endotoxemia models, broadening its therapeutic rationale [4] [6]. Unlike structurally similar compounds like meglumine antimoniate (an antiparasitic with distinct mechanisms and indications), meglumine cyclic adenylate specifically targets cyclic adenosine monophosphate pathways [2] [7].

Significance of Cyclic Adenosine Monophosphate Modulation in Therapeutic Contexts

Cyclic adenosine monophosphate serves as a universal secondary messenger regulating metabolism, gene expression, and cellular responses across eukaryotic systems. Its spatial and temporal signaling dynamics enable precise physiological control:

Table 2: Physiological and Pathological Roles of Cyclic Adenosine Monophosphate

SystemPhysiological FunctionPathological Dysregulation
NeurologicalAxonal regeneration, synaptic plasticityReduced post-injury neuronal survival
ImmuneSuppression of pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin 6), promotion of anti-inflammatory mediators (interleukin 10)Hyperinflammation, autoimmunity
CardiovascularVasodilation, inotropy, platelet inhibitionCoagulopathies, endothelial dysfunction
MetabolicGlycogenolysis, lipolysisInsulin resistance, dyslipidemia

Meglumine cyclic adenylate’s therapeutic value lies in correcting cyclic adenosine monophosphate deficiencies observed in:

  • Neurotrauma: Acute spinal cord injury depletes neuronal cyclic adenosine monophosphate, exacerbating secondary injury cascades (apoptosis, inflammation) and impairing regeneration [1] [8].
  • Systemic inflammation: Endotoxemia suppresses cyclic adenosine monophosphate while elevating nuclear factor kappa B activity and procoagulant factors (tissue factor, plasminogen activator inhibitor 1) [4] [6].
  • Coagulation disorders: Lipopolysaccharide-induced coagulopathy features prolonged prothrombin time/activated partial thromboplastin time, thrombocytopenia, and hyperfibrinolysis—all mitigated by meglumine cyclic adenylate pretreatment [4].

By restoring cyclic adenosine monophosphate signaling, meglumine cyclic adenylate concurrently addresses multiple pathological nodes: inhibiting nuclear factor kappa B-driven inflammation, upregulating anti-apoptotic B-cell lymphoma 2 expression, and normalizing hemostatic balance [1] [4] [6]. This mechanistic breadth positions it uniquely among targeted cyclic adenosine monophosphate modulators.

Properties

CAS Number

113960-50-2

Product Name

Meglumine cyclic adenylate

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C17H29N6O11P

Molecular Weight

524.4 g/mol

InChI

InChI=1S/C10H12N5O6P.C7H17NO5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-13H,2-3H2,1H3/t4-,6-,7-,10-;4-,5+,6+,7+/m10/s1

InChI Key

XCZOROGNAGPSKP-PZTBSLMLSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Synonyms

meglumine cyclic adenylate

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.